3-(2-methyl-1H-imidazol-1-yl)propan-1-amine
CAS No.: 2258-21-1
Cat. No.: VC2434552
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2258-21-1 |
|---|---|
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.2 g/mol |
| IUPAC Name | 3-(2-methylimidazol-1-yl)propan-1-amine |
| Standard InChI | InChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2-3,5,8H2,1H3 |
| Standard InChI Key | NDUDHWBKFFJGMA-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CCCN |
| Canonical SMILES | CC1=NC=CN1CCCN |
Introduction
Chemical Identity and Structure
3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is an organic compound with the molecular formula C7H13N3 and a molecular weight of 139.2 . The compound is registered under CAS number 2258-21-1 and is also known by several synonyms including 2-Methyl-1H-imidazole-1-propanamine and 1H-Imidazole-1-propanamine,2-methyl- . The structure features an imidazole ring with a methyl group at the 2-position, connected to a propylamine chain at the 1-position of the imidazole ring.
The structural characteristics of this compound are particularly noteworthy due to the presence of both basic nitrogen atoms in the imidazole ring and the terminal primary amine. These functional groups contribute significantly to the compound's chemical reactivity and potential for intermolecular interactions. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, plays a crucial role in many biological processes and is a common structural motif in pharmaceutical compounds.
Structural Features and Chemical Nomenclature
The IUPAC name of the compound accurately reflects its structure, with the "3-(2-methyl-1H-imidazol-1-yl)" portion indicating the substituted imidazole ring attached to the "propan-1-amine" component. This naming convention provides a systematic way to identify the compound's structural elements and distinguish it from related derivatives. The compound's structure can be visualized as an imidazole ring with a methyl substituent at the 2-position and a three-carbon chain terminating in a primary amine group attached to the nitrogen at position 1 of the imidazole.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is essential for its practical applications in both research and industrial settings. The compound exists as a liquid at room temperature with specific physical characteristics that define its behavior under various conditions.
Below is a comprehensive table summarizing the key physical and chemical properties of the compound:
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Boiling Point | 110-112 °C (at 2-3 Torr pressure) |
| Density | 1.028 g/mL at 25 °C |
| Refractive Index | n20/D 1.517 |
| Flash Point | >110°C |
| pKa | 10.04±0.10 (Predicted) |
| Molecular Weight | 139.2 g/mol |
| Molecular Formula | C7H13N3 |
The compound demonstrates a relatively high boiling point of 110-112 °C under reduced pressure (2-3 Torr) , indicating significant intermolecular forces likely due to hydrogen bonding capabilities of the amine group and the polarized imidazole ring. Its density of 1.028 g/mL at 25 °C is slightly higher than water, suggesting that the compound would sink in aqueous solutions.
Related Compounds and Structural Analogs
Understanding the relationship between 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine and its structural analogs provides valuable context for research and application development. Several related compounds are mentioned in the literature, including:
-
N-methyl-3-(2-methyl-1H-imidazol-1-yl)-propan-1-amine dihydrochloride (CAS: 1059626-18-4)
-
2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride (CAS: 1193388-23-6)
These related compounds differ primarily in the substitution pattern on either the imidazole ring or the propylamine chain, leading to potentially significant differences in their physical properties and biological activities. The N-methylated derivative, for example, contains a secondary amine rather than a primary amine, which would alter its hydrogen bonding capabilities and reactivity profile.
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